molecular formula C20H33NO2 B5106344 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinol

1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinol

Cat. No.: B5106344
M. Wt: 319.5 g/mol
InChI Key: FUQNVSQQCQUZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinol is a synthetic antioxidant compound that has been extensively studied for its potential applications in various fields such as medicine, food, and cosmetics. This compound is commonly known as Ionol or BHTBP and is a derivative of butylated hydroxytoluene (BHT).

Mechanism of Action

1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinol acts as a free radical scavenger by donating hydrogen atoms to unstable free radicals, thereby stabilizing them and preventing them from causing damage to cells and tissues. This compound also inhibits the production of reactive oxygen species (ROS) and reduces oxidative stress, which is a major contributor to various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help to neutralize free radicals and reduce oxidative stress. Additionally, this compound has been shown to reduce inflammation and improve mitochondrial function, which is important for cellular energy production.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinol in lab experiments is its stability and effectiveness as an antioxidant. This compound is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its widespread use.

Future Directions

There are several future directions for research on 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinol. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of the potential applications of this compound in the treatment of various diseases such as cancer, Alzheimer's, and cardiovascular diseases. Additionally, more research is needed to understand the mechanisms of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinol involves the reaction between this compound and piperidine in the presence of a catalyst. This reaction results in the formation of a stable and highly effective antioxidant compound that has a wide range of applications.

Scientific Research Applications

1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinol has been extensively studied for its potential applications in various fields such as medicine, food, and cosmetics. In medicine, this compound has been shown to have antioxidant and anti-inflammatory properties that can help prevent or treat various diseases such as cancer, Alzheimer's, and cardiovascular diseases. In the food industry, this compound is used as a preservative to prevent the oxidation of fats and oils, thereby extending the shelf life of food products. In the cosmetics industry, this compound is used as an antioxidant to prevent the degradation of cosmetic products caused by exposure to air, light, and heat.

Properties

IUPAC Name

1-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO2/c1-19(2,3)16-10-14(11-17(18(16)23)20(4,5)6)12-21-9-7-8-15(22)13-21/h10-11,15,22-23H,7-9,12-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQNVSQQCQUZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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